molecular formula C34H24N6Na4O16S4 B8193049 C.I. Direct Blue 15

C.I. Direct Blue 15

Cat. No.: B8193049
M. Wt: 992.8 g/mol
InChI Key: JDCJCNVYTGPGAN-PNAMFBHNSA-J
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Description

C.I. Direct Blue 15 is a useful research compound. Its molecular formula is C34H24N6Na4O16S4 and its molecular weight is 992.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

C.I. Direct Blue 15, also known as Direct Blue 53 or Evans Blue, is a synthetic dye widely used in various industries, particularly in textile dyeing. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and implications for human health based on diverse sources.

This compound is a complex organic compound with the chemical formula C34H24N6Na4O16S4\text{C}_{34}\text{H}_{24}\text{N}_6\text{Na}_4\text{O}_{16}\text{S}_4. It is primarily utilized for dyeing cellulose, leather, paper, cotton, silk, and wool. Approximately 65% of its use is in textile dyeing, 30% as a paper colorant, and 5% for other applications .

Animal Studies

Extensive studies have been conducted to evaluate the toxicological effects of this compound in animal models, particularly Fischer 344 rats. Key findings from these studies include:

  • Subchronic Toxicity : In a study where rats were administered varying concentrations of this compound in drinking water over 13 weeks, significant weight loss was observed. Rats receiving 1% of the dye gained 17% less body weight , while those given 3% gained 43% less compared to controls .
  • Histopathological Changes : High-dose groups exhibited renal and hepatic toxicity characterized by necrosis of hepatocytes and fatty metamorphosis. Notably, blue pigment accumulation was observed in Kupffer cells .
  • Survival Rates : After a two-year study, survival rates were markedly lower in treated groups compared to controls, indicating potential carcinogenicity .

Metabolic Pathways

This compound undergoes anaerobic biodegradation leading to the formation of the amine metabolite 3,3′-dimethoxybenzidine . This metabolite has been detected in urine following administration of the dye to rats and dogs . The metabolic fate includes:

  • Approximately 74.4% of the dye was excreted via feces within 192 hours post-administration.
  • Only about 12% of the dose appeared intact in feces; most was identified as metabolic products .

Biological Activity and Mechanisms

This compound has been shown to bind with various proteins such as albumin and lipoproteins, potentially altering their mobility within biological systems . This binding may impact physiological functions and contribute to the dye's toxic effects.

Case Studies on Environmental Impact

Research has also focused on the environmental degradation of this compound. A study demonstrated that treatment with iron-carbon micro-electrolysis coupled with hydrogen peroxide could effectively degrade the dye in wastewater, achieving a decolorization rate of 98% within 60 minutes . This highlights both the environmental persistence of the dye and potential remediation strategies.

Summary Table of Key Findings

Study AspectFindings
Weight Gain ReductionUp to 43% less in high-dose groups
Histopathological ChangesRenal and hepatic toxicity observed
Metabolite Detection3,3′-dimethoxybenzidine found in urine
Environmental Degradation98% decolorization achieved via specific treatment

Properties

IUPAC Name

tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N6O16S4.4Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;/h3-14,37-38H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4/b39-31-,40-32+;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCJCNVYTGPGAN-PNAMFBHNSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C(=CC4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-])OC)NN=C5C(=CC6=C(C5=O)C(=CC(=C6)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C\3/C(=CC4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-])OC)N/N=C/5\C(=CC6=C(C5=O)C(=CC(=C6)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N6Na4O16S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

992.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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